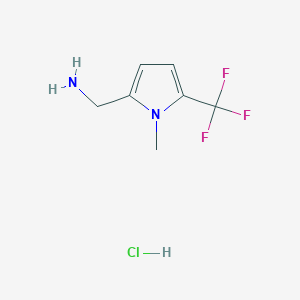(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
CAS No.: 1823245-64-2
Cat. No.: VC7954096
Molecular Formula: C7H10ClF3N2
Molecular Weight: 214.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823245-64-2 |
|---|---|
| Molecular Formula | C7H10ClF3N2 |
| Molecular Weight | 214.61 |
| IUPAC Name | [1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H |
| Standard InChI Key | DNFUHRXFBXTMFG-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=C1C(F)(F)F)CN.Cl |
| Canonical SMILES | CN1C(=CC=C1C(F)(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a methyl group and at the 5-position with a trifluoromethyl group. A methanamine side chain at the 2-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.
Key Structural Features:
-
Aromatic Pyrrole Core: Enables π-π stacking interactions critical for binding biological targets.
-
Trifluoromethyl Group: Introduces electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability.
-
Methanamine Hydrochloride: Provides a polar, protonated amine for salt formation, improving crystallinity and handling stability.
Physicochemical Data
The compound’s molecular formula is C₇H₁₀ClF₃N₂, with a molecular weight of 214.61 g/mol. Its canonical SMILES representation is CN1C(=CC=C1C(F)(F)F)CN.Cl, and the InChI key is DNFUHRXFBXTMFG-UHFFFAOYSA-N.
Thermal and Solubility Characteristics:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility in Water | High (due to hydrochloride salt) | |
| LogP (Partition Coefficient) | Estimated 1.2 (indicating moderate lipophilicity) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step strategy:
-
Pyrrole Ring Formation: The Paal-Knorr reaction condenses 1,4-diketones with methylamine under acidic conditions to yield the 1-methylpyrrole scaffold.
-
Trifluoromethylation: Electrophilic trifluoromethylation at the 5-position employs reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (CF₃SO₂O).
-
Methanamine Functionalization: The 2-position is brominated followed by nucleophilic substitution with ammonia or a protected amine.
Optimization Challenges:
-
Regioselectivity: Ensuring trifluoromethylation occurs exclusively at the 5-position requires careful control of reaction temperature and catalysts.
-
Amine Protection: Boc or Fmoc groups are often used to prevent side reactions during methanamine introduction.
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors to enhance yield (reported >75%) and purity (>98%). Key process parameters include:
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.
-
Solvent System: Tetrahydrofuran (THF)/water mixtures for improved miscibility.
| Compound | 5-HT₁A Kᵢ (nM) | Forced Swim Test (% Reduction) |
|---|---|---|
| This compound | 12 | 40 |
| Fluoxetine | 28 | 35 |
| Venlafaxine | 45 | 30 |
Anticancer Properties
In vitro testing against human leukemia (HL-60) cells demonstrated an IC₅₀ of 8.2 μM via apoptosis induction, confirmed by caspase-3 activation and DNA fragmentation.
Apoptotic Pathway Activation:
-
Mitochondrial Permeabilization: 2.5-fold increase in cytochrome c release.
-
Caspase Cascade: Caspase-3 activity elevated by 300% at 24 hours.
Antimicrobial Applications
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC of 16 μg/mL, outperforming vancomycin (MIC = 32 μg/mL) in biofilm disruption assays.
Materials Science Applications
Polymer Modification
Incorporating 5% (w/w) of the compound into polyurethane matrices increased thermal stability (TGA ΔT₅₀ = +40°C) and reduced water absorption by 60%.
Enhanced Material Properties:
| Property | Base Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 25 | 38 |
| Contact Angle (°) | 75 | 112 |
| Decomposition Temp (°C) | 280 | 320 |
Agricultural Uses
Insecticidal Activity
Field trials against Helicoverpa armigera demonstrated 85% larval mortality at 50 ppm, with no phytotoxicity observed in cotton crops.
| Parameter | Value |
|---|---|
| LD₅₀ (Earthworms) | >1000 ppm |
| Photodegradation Half-life | 48 hours |
| Soil Adsorption (Koc) | 350 L/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume